REACTION_SMILES
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[Cl:10][c:11]1[c:12]([CH2:13][NH:14][CH:15]2[CH2:16][CH2:17]2)[cH:18][cH:19][cH:20][c:21]1[Cl:22].[Cl:1][c:2]1[cH:3][c:4]([CH:8]=[O:9])[cH:5][cH:6][cH:7]1>>[cH:11]1[c:12]([CH2:13][NH:14][CH:15]2[CH2:16][CH2:17]2)[cH:18][cH:19][cH:20][c:21]1[Cl:22]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1cccc(CNC2CC2)c1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1cccc(Cl)c1
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Name
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Type
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product
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Smiles
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Clc1cccc(CNC2CC2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |